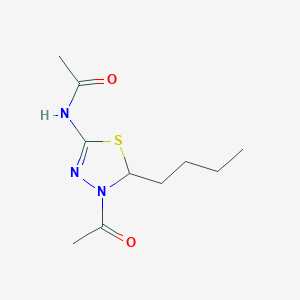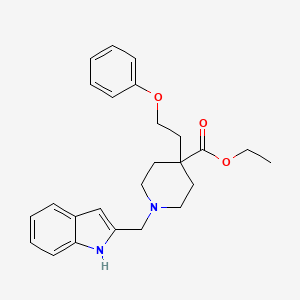![molecular formula C18H11BrN4O2S B5176162 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5176162.png)
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as BTNA and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of BTNA is not fully understood. However, it has been proposed that BTNA may exert its anti-cancer properties by inhibiting the activity of specific enzymes involved in cell proliferation and survival. Additionally, BTNA may exert its anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The antibacterial properties of BTNA may be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects:
BTNA has been found to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. BTNA has also been found to reduce the production of pro-inflammatory cytokines in animal models of arthritis. Additionally, BTNA has been found to disrupt bacterial cell membranes, leading to bacterial death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BTNA in lab experiments is its potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit bacterial growth. However, one limitation of using BTNA in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are various future directions for research on BTNA. One direction is to further investigate its anti-cancer properties and its potential use as a cancer therapeutic agent. Another direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to investigate the potential use of BTNA as an antibacterial agent and to determine its toxicity in vivo.
Métodos De Síntesis
BTNA can be synthesized using different methods, including the Suzuki-Miyaura coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura coupling reaction involves the reaction of 4-bromoaniline with 2-bromo-1,3-thiazole in the presence of a palladium catalyst and a base. The Heck reaction involves the reaction of 4-bromoaniline with 4-nitrostyrene in the presence of a palladium catalyst and a base. The Sonogashira coupling reaction involves the reaction of 4-bromoaniline with 4-nitrophenylacetylene in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
BTNA has been found to have potential applications in various fields of scientific research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. BTNA has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis. Additionally, BTNA has been studied for its antibacterial properties and has been found to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus.
Propiedades
IUPAC Name |
(E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-nitroanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O2S/c19-14-3-1-12(2-4-14)17-11-26-18(22-17)13(9-20)10-21-15-5-7-16(8-6-15)23(24)25/h1-8,10-11,21H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWYCXZVGTXLMU-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)[N+](=O)[O-])C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)[N+](=O)[O-])/C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-tert-butyl-4-methylphenoxy)propyl]-4-methylpiperazine oxalate](/img/structure/B5176086.png)

![methyl 4-{5-[(methyl{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5176106.png)
![methyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5176109.png)

![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5176127.png)

![N-(2-chlorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B5176137.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B5176147.png)

![11-[3-(benzyloxy)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5176180.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,8,9,10,10a,11,11a,11b,12-octadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B5176187.png)
![2,6-dimethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl acetate](/img/structure/B5176194.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-phenylcyclohexyl)piperazine oxalate](/img/structure/B5176196.png)